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Clinical Toxicity Profile of AMG319

Toxicity Metric Details and Incidence

Most Common irAEs Skin rashes (25%), Diarrhea (28%), Transaminitis (14%) [1] [2].
Grade 3/4 irAEs One case of grade 4 colitis requiring colectomy after 24 doses [1] [2].
Treatment 12 out of 21 patients (57%) required treatment discontinuation due to
Discontinuation irAEs [1] [2].

Rapid Onset Median time to onset of irAEs was 9 days [1] [2].

Mechanism of Toxicity: Why irAEs Occur

The toxicity of AMG319 is not an off-target effect but is directly linked to its intended mechanism of

immunomodulation. The diagram below illustrates the chain of events leading to both efficacy and toxicity.
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The core issue is that AMG319's systemic inhibition of PI3K§ causes a preferential loss of regulatory T
cells (Tregs), which are crucial for maintaining immune tolerance [1] [3] [2]. This leads to two concurrent

outcomes:

¢ In the Tumor: The loss of Tregs lifts their suppressive effect, allowing cytotoxic T cells to attack the
cancer, which is the desired therapeutic effect [1].

¢ In Healthy Tissues: The same loss of Tregs, particularly a specialized subset called colonic ST2+
Tregs, unleashes pathogenic T helper 17 (TH17) and type 17 CD8+ T (TC17) cells. This expansion
drives inflammation and tissue damage in normal organs, manifesting as irAEs like colitis [1] [2].
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Proposed Solution: Intermittent Dosing

Research suggests that modifying the dosing regimen, rather than abandoning the drug, can decouple
efficacy from toxicity. Preclinical mouse models show that intermittent dosing of a PI3K§ inhibitor can

maintain anti-tumor immunity while avoiding the expansion of pathogenic T cells in the colon [1] [2].
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Experimental & Troubleshooting Guide

Here are key methodologies and considerations for investigating AMG319's effects.

Key Experimental Protocols

To replicate and build upon the findings related to AMG319 toxicity, you can employ the following

techniques:
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Protocol Key Application Technical Details
Single-Cell RNA-Seq Profiling Treg heterogeneity Isolate Tregs from tumor, spleen, and
(scRNA-Seq) and identifying sensitive colon. Use 10x Genomics platform.
subsets (e.g., colonic ST2+ Analyze with UMAP/t-SNE for
Tregs) [1] [2]. clustering. Identify DEGs in specific

clusters post-treatment.

Immunohistochemistry Quantifying Treg depletion Tissue: Stain for Foxp3, CD3, CD8.
(IHC) I Flow Cytometry and immune cell changesin  Flow Cytometry: Use panels including
tumor and tissues [1]. CD4, CD25, Foxp3 for Tregs; CD8, PD-
1, Ki67, Granzyme B for T cell
activation.
Bulk RNA-Seq of Sorted Assessing global changes in  Sort tumor-infiltrating CD8+ T cells.
Cells gene expression and Analyze for upregulated cytotoxicity
cytotoxic potential [1]. genes (IFNG, GZMB, PRF1).

Troubleshooting FAQs

Q1: How can we mitigate AMG319-induced irAEs in our preclinical models?

e Primary Strategy: Implement an intermittent dosing schedule (e.g., several days on/off treatment)
rather than continuous daily dosing. This allows for anti-tumor immunity to be sustained while giving
colonic Tregs a window to recover, preventing severe colitis [1] [2].

¢ Supplementary Approach: Closely monitor for early signs of irAEs (e.g., weight loss, diarrhea in
mice) and adjust the dosing schedule accordingly.

Q2: What are the key biomarkers to monitor for efficacy and toxicity?

¢ For Efficacy: A decrease in intratumoral Tregs (Foxp3+ IHC) and an increase in activated, cytotoxic
CD8+ T cells (expressing Granzyme B, Ki67) [1].

¢ For Toxicity: A systemic reduction in Tregs, particularly the loss of specific subsets in non-target
tissues like the colon. Monitor for the emergence of TH17/TC17 cells in the colon and the presence of
inflammatory cytokines [1] [2].

Q3: Is the toxicity specific to AMG319 or a class effect of PI3KS$ inhibitors? The toxicity is likely a class

effect related to the inhibition of PI3K§ and its critical role in Treg cell function, as similar irAEs have been
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observed with other PI3K$ inhibitors [3] [4]. The rapid onset and nature of these irAEs in the AMG319 trial

highlight the potent immunomodulatory effect of this class.
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discontinuation-due-to-toxicity]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for
diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]
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